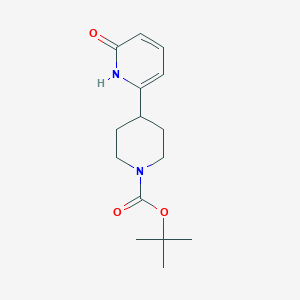
tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxypyridine moiety, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 6-hydroxypyridine with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of dehydroxylated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Chemistry: In chemistry, tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and can interact with hydrophobic pockets in proteins. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,6-dichloropyrimidin-2-yl)piperidine-1-carboxylate
Comparison: While these compounds share structural similarities, tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate is unique due to the position of the hydroxyl group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. Additionally, the presence of the tert-butyl group and the piperidine ring provides distinct physicochemical properties that can be leveraged in various applications.
属性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC 名称 |
tert-butyl 4-(6-oxo-1H-pyridin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-7-11(8-10-17)12-5-4-6-13(18)16-12/h4-6,11H,7-10H2,1-3H3,(H,16,18) |
InChI 键 |
JCPGEHPHCBJAAA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


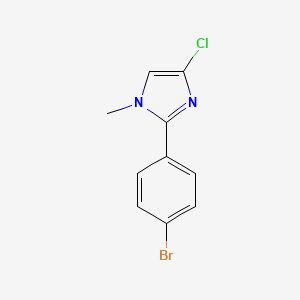
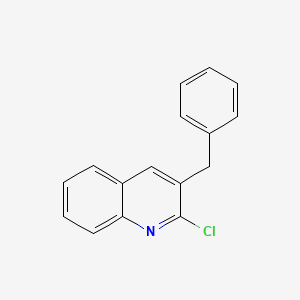
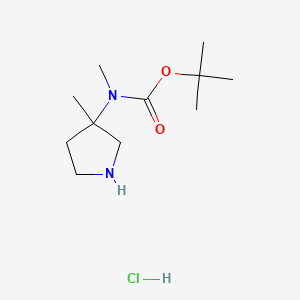

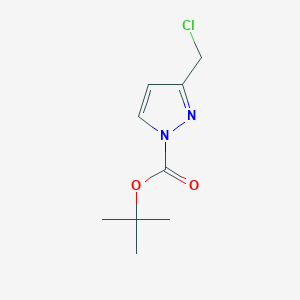
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
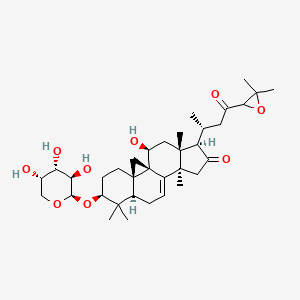
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
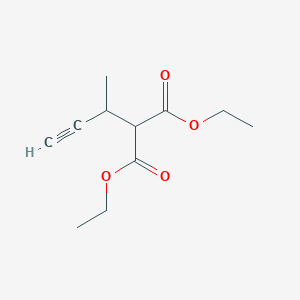
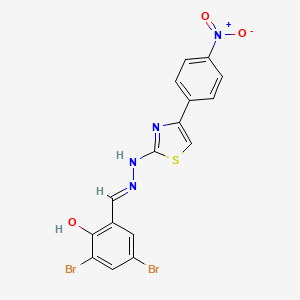
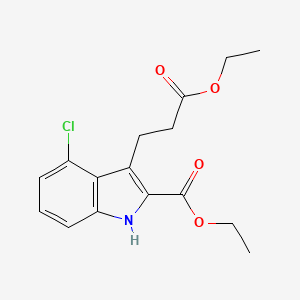
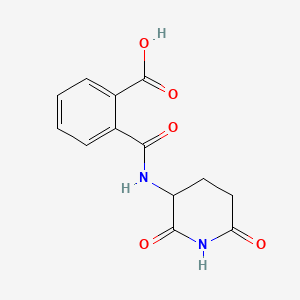
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
